

CAS number and IUPAC name for Methyl isodrimeninol.

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Compound of Interest					
Compound Name:	Methyl isodrimeninol				
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Methyl Isodrimeninol: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl isodrimeninol**, including its chemical identifiers. Due to the limited availability of specific biological data for **Methyl isodrimeninol**, this document also presents detailed experimental protocols and biological activity data for its closely related parent compound, isodrimeninol, which can serve as a valuable reference for future research.

Chemical Identification

Compound	CAS Number	IUPAC Name	
Methyl isodrimeninol	442851-27-6	(1R,5aS,9aS,9bR)-1,3,5,5a,6,7 ,8,9,9a,9b-Decahydro-1- methoxy-6,6,9a- trimethylnaphtho[1,2-c]furan	
Isodrimeninol	72581-69-2[1]	(1R,5aS,9aS,9bR)-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[g] [2]benzofuran-1-ol[1]	

Biological Activity of Isodrimeninol



Disclaimer: The following data pertains to isodrimeninol, the parent compound of **Methyl isodrimeninol**. This information is provided for reference due to the current lack of specific biological data for **Methyl isodrimeninol**.

Isodrimeninol has demonstrated notable anti-inflammatory properties and the ability to modulate microRNA (miRNA) expression in cellular models of periodontitis.

Anti-inflammatory Effects

Isodrimeninol has been shown to reduce the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. Specifically, it significantly decreases the expression of Interleukin-1beta (IL-1 β) and Interleukin-6 (IL-6).[3][4] This anti-inflammatory activity is believed to be mediated through the modulation of the NF- κ B signaling pathway.[2][3] Isodrimeninol likely inhibits the phosphorylation and degradation of IkB α , an inhibitor of NF- κ B, which in turn prevents the nuclear translocation and activation of NF- κ B.[2][3]

Modulation of MicroRNA Expression

Isodrimeninol influences the expression of several miRNAs involved in inflammatory processes. In LPS-stimulated Saos-2 cells (an osteoblast-like cell line) and human periodontal ligament-derived mesenchymal stromal cells (hPDL-MSCs), isodrimeninol treatment led to the upregulation of miR-146a-5p and miR-223-3p, and the downregulation of miR-17-3p, miR-21-3p, miR-21-5p, and miR-155-5p.[3][4]

Table 1: Effect of Isodrimeninol on Cytokine and miRNA Expression in LPS-stimulated Saos-2 and hPDL-MSCs



Target Gene	Cell Line	Concentration of Isodrimeninol	Observed Effect	Significance
IL-1β	Saos-2, hPDL- MSCs	6.25 and 12.5 μg/ml	Decreased expression	p < 0.0001[3]
IL-6	Saos-2, hPDL- MSCs	12.5 μg/ml	Decreased expression	p < 0.0001[3]
miR-146a-5p	Saos-2, hPDL- MSCs	Not specified	Upregulated	p < 0.05[3][4]
miR-223-3p	Saos-2, hPDL- MSCs	12.5 μg/ml	Upregulated	p < 0.05[3]
miR-17-3p	Saos-2, hPDL- MSCs	Not specified	Downregulated	p < 0.05[3][4]
miR-21-3p	Saos-2, hPDL- MSCs	Not specified	Downregulated	p < 0.05[3][4]
miR-21-5p	Saos-2, hPDL- MSCs	Not specified	Downregulated	p < 0.05[3][4]
miR-155-5p	Saos-2, hPDL- MSCs	Not specified	Downregulated	p < 0.05[3][4]

Experimental Protocols for Isodrimeninol Studies

The following protocols are based on studies investigating the effects of isodrimeninol on cultured cells.

Cell Culture and LPS Stimulation

- Cell Lines:
 - Saos-2 (osteoblast-like cells)
 - Human Periodontal Ligament-derived Mesenchymal Stromal Cells (hPDL-MSCs)



- Culture Conditions: Cells are cultured in appropriate media and conditions until they reach the desired confluence.
- Inflammatory Stimulation: To induce an inflammatory response, cells are treated with 1 μg/ml of lipopolysaccharide (LPS) for 24 hours.[3]
- Isodrimeninol Treatment: Following LPS stimulation, the cells are treated with varying concentrations of isodrimeninol (e.g., 6.25 and 12.5 μg/ml) for an additional 24 hours.[3]

Cell Viability Assay (MTS Assay)

- Cell viability is assessed to ensure that the observed effects of isodrimeninol are not due to cytotoxicity.[3]
- The MTS assay is performed according to the manufacturer's instructions.

RNA Extraction and cDNA Synthesis

- Total RNA Extraction: Total RNA, including miRNAs, is extracted from the treated and control cells using a suitable kit (e.g., mirVana™ commercial kit).[2][3]
- cDNA Synthesis from total RNA: First-strand cDNA is synthesized from 1 μg of total RNA using a high-capacity RNA-to-cDNA kit.[3]
- cDNA Synthesis from miRNA: Specific cDNA for miRNA analysis is synthesized from 2 ng of enriched RNA using a TaqMan™ MicroRNA Reverse Transcription Kit.[3]

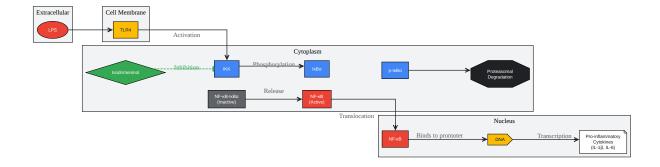
Quantitative Real-Time PCR (qRT-PCR)

- Gene Expression Analysis: The expression levels of target genes (e.g., IL-1β, IL-6) and miRNAs are quantified using qRT-PCR.
- Normalization: A suitable endogenous control is used for normalization (e.g., hsa-miR-191-5p for miRNA analysis).[2][3]
- Data Analysis: The relative gene expression is calculated using the comparative ΔΔCt method.[2][3]



Visualizing the Proposed Signaling Pathway of Isodrimeninol

The anti-inflammatory effects of isodrimeninol are hypothesized to occur through the inhibition of the NF-kB signaling pathway. The following diagram illustrates this proposed mechanism.



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Caption: Proposed mechanism of Isodrimeninol's anti-inflammatory action via NF-κB pathway inhibition.

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